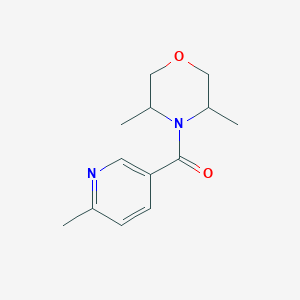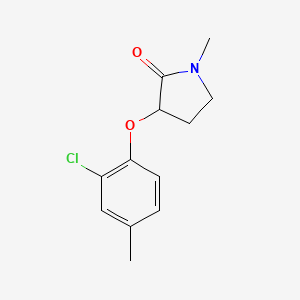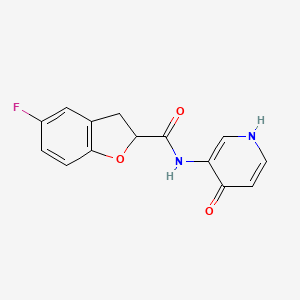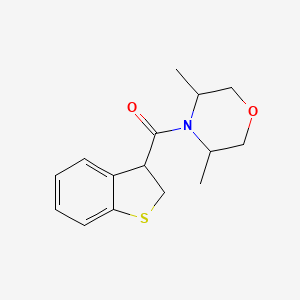
(3,5-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DMMPM and has a molecular formula of C15H20N2O2.
Mécanisme D'action
The mechanism of action of DMMPM is not fully understood. However, studies have shown that DMMPM can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory cytokines. DMMPM has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DMMPM has been shown to have both biochemical and physiological effects. Biochemically, DMMPM can inhibit the activity of certain enzymes, as mentioned earlier. Physiologically, DMMPM can induce apoptosis in cancer cells and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DMMPM in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. However, one of the limitations is the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for the study of DMMPM. One of the directions is to further investigate its mechanism of action. Another direction is to study its potential as an anti-viral agent. DMMPM has also shown potential as an anti-bacterial agent, which could be another direction for future research. Additionally, the development of DMMPM derivatives with improved efficacy and reduced toxicity could be another direction for future research.
Méthodes De Synthèse
The synthesis of DMMPM involves the reaction of 3,5-dimethylmorpholine and 6-methyl-3-pyridinecarboxaldehyde. The reaction takes place in the presence of a base and a catalyst. The product is then purified through column chromatography to obtain pure DMMPM.
Applications De Recherche Scientifique
DMMPM has shown potential applications in various fields of scientific research. One of the significant applications is in the field of medicinal chemistry. DMMPM has been studied for its potential as an anti-cancer agent. Studies have shown that DMMPM can inhibit the growth of cancer cells by inducing apoptosis. DMMPM has also been studied for its potential as an anti-inflammatory agent. Studies have shown that DMMPM can reduce inflammation by inhibiting the production of inflammatory cytokines.
Propriétés
IUPAC Name |
(3,5-dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-4-5-12(6-14-9)13(16)15-10(2)7-17-8-11(15)3/h4-6,10-11H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLPCWSEYLRLGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1C(=O)C2=CN=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopentyl-N-[2-[[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino]ethyl]acetamide](/img/structure/B7593016.png)
![3-Methyl-5-[(5-methylpyridin-2-yl)oxymethyl]-1,2-oxazole](/img/structure/B7593017.png)

![Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone](/img/structure/B7593031.png)
![N-methyl-N-[(1-methylpiperidin-3-yl)methyl]pyridin-2-amine](/img/structure/B7593036.png)
![1-[(5-Fluoro-2-methoxyphenyl)methyl]-3,5-dimethylpyrazole](/img/structure/B7593046.png)
![4-[(3,5-Dimethylpyrazol-1-yl)methyl]-2-phenyltriazole](/img/structure/B7593054.png)
![5-[(3,5-Dimethylpyrazol-1-yl)methyl]-3-phenyl-1,2-oxazole](/img/structure/B7593058.png)
![3-[(4-Methylpyrimidin-2-yl)amino]-4-methylsulfanylbutan-1-ol](/img/structure/B7593065.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-1-phenylcyclopropane-1-carboxamide](/img/structure/B7593068.png)

![(3,5-dimethylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7593086.png)

![[3-(2-Methoxyphenyl)-1-methylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B7593122.png)